molecular formula C21H16N4O5S B2905316 (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione CAS No. 299954-20-4

(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione

Cat. No.: B2905316
CAS No.: 299954-20-4
M. Wt: 436.44
InChI Key: GFRWVPBGUZKFNJ-ATVHPVEESA-N
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Description

(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its complex structure, which includes a thiazolidine-2,4-dione core, a pyrazole ring, and a nitrobenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Synthesis of Thiazolidine-2,4-dione: Thiazolidine-2,4-dione can be prepared by the reaction of thiourea with α-haloketones.

    Condensation Reaction: The final step involves the condensation of the synthesized pyrazole and thiazolidine-2,4-dione with 4-nitrobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the thiazolidine-2,4-dione core.

    Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole and thiazolidine-2,4-dione rings.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Substituted derivatives at the benzylidene moiety.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiazolidine-2,4-dione core may interact with proteins involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: Similar structure and used in the treatment of type 2 diabetes.

    Troglitazone: Previously used as an antidiabetic agent but withdrawn due to safety concerns.

Uniqueness

(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is unique due to the presence of the pyrazole ring and the nitrobenzylidene moiety, which confer distinct chemical and biological properties compared to other thiazolidinediones. These structural features may enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-13-18(20(27)24(22(13)2)15-6-4-3-5-7-15)23-19(26)17(31-21(23)28)12-14-8-10-16(11-9-14)25(29)30/h3-12H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRWVPBGUZKFNJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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